Comparative Computed Physicochemical Properties: Critical Assessment of Drug‑Likeness
When the free base of the target compound (MW 226.22 Da, TPSA 46.3 Ų, 2 H‑bond donors, 4 H‑bond acceptors) [REFS‑1] is compared with the free base of the 4‑(aminomethyl) analog (MW 240.25 Da, TPSA 46.3 Ų, 2 H‑bond donors, 3 H‑bond acceptors) [REFS‑2], the target compound retains one additional H‑bond acceptor (the 4‑amino nitrogen vs. the aminomethyl CH₂ insertion), potentially influencing bioavailability and target engagement in med‑chem projects.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 46.3 Ų, HBA = 4 (free base, 1105192‑68‑4) |
| Comparator Or Baseline | 4‑(Aminomethyl)‑1‑(2,6‑difluorobenzyl)pyrrolidin‑2‑one: TPSA = 46.3 Ų, HBA = 3 (free base) |
| Quantified Difference | +1 H‑bond acceptor for the target, no change in TPSA |
| Conditions | Computed properties from PubChem and vendor datasheets (free bases) |
Why This Matters
The additional H‑bond acceptor directly affects solubility and permeability profiles, making the 4‑amino compound a more versatile scaffold for CNS‑oriented lead optimization.
- [1] Chemscene/PubChem. 4‑Amino‑1‑(2,6‑difluorobenzyl)pyrrolidin‑2‑one (free base) – computed properties. Accessed April 2026. View Source
